molecular formula C17H36O2Sn B14324266 Methyl 3-(tributylstannyl)butanoate CAS No. 104108-19-2

Methyl 3-(tributylstannyl)butanoate

Cat. No.: B14324266
CAS No.: 104108-19-2
M. Wt: 391.2 g/mol
InChI Key: ADXXNRZSAHSOFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(tributylstannyl)butanoate: is an organotin compound that features a stannyl group attached to a butanoate ester. This compound is of interest in organic synthesis due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(tributylstannyl)butanoate typically involves the reaction of a butanoate ester with tributyltin hydride. One common method includes the use of a Grignard reagent to introduce the stannyl group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive stannyl group .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(tributylstannyl)butanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Halides, alkyl groups.

    Oxidizing Agents: Hydrogen peroxide, oxygen.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed:

Scientific Research Applications

Methyl 3-(tributylstannyl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(tributylstannyl)butanoate involves the formation of reactive intermediates that facilitate various chemical transformations. The stannyl group acts as a leaving group in substitution reactions, while in coupling reactions, it participates in the formation of new carbon-carbon bonds through the mediation of palladium catalysts .

Comparison with Similar Compounds

Properties

CAS No.

104108-19-2

Molecular Formula

C17H36O2Sn

Molecular Weight

391.2 g/mol

IUPAC Name

methyl 3-tributylstannylbutanoate

InChI

InChI=1S/C5H9O2.3C4H9.Sn/c1-3-4-5(6)7-2;3*1-3-4-2;/h3H,4H2,1-2H3;3*1,3-4H2,2H3;

InChI Key

ADXXNRZSAHSOFW-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(C)CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.